Methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate
Description
Methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate is a furan-based ester derivative featuring a 4-amino-2-chlorophenyl substituent at the 5-position of the furan ring. 1b in ), a common precursor for analogous compounds .
Properties
IUPAC Name |
methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)11-5-4-10(17-11)8-3-2-7(14)6-9(8)13/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVFTOOBTQFGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216609 | |
| Record name | Methyl 5-(4-amino-2-chlorophenyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-64-0 | |
| Record name | Methyl 5-(4-amino-2-chlorophenyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886494-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4-amino-2-chlorophenyl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-2-chlorobenzaldehyde and furan-2-carboxylic acid.
Condensation Reaction: The 4-amino-2-chlorobenzaldehyde is condensed with furan-2-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the corresponding furan-2-carboxaldehyde derivative.
Esterification: The furan-2-carboxaldehyde derivative is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(4-amino-2-chlorophenyl)furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with furan structures, including methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate, may exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of furan can inhibit the growth of Mycobacterium tuberculosis by disrupting iron uptake mechanisms essential for bacterial survival . The compound's ability to interact with biological targets positions it as a candidate for further pharmacological studies.
Anti-inflammatory Potential
The compound has been investigated for its anti-inflammatory properties. Its structural characteristics, particularly the amino group and chlorinated phenyl moiety, enhance its reactivity and potential pharmacological profile. Preliminary studies suggest that it may modulate inflammatory pathways, although further exploration is needed to elucidate the specific mechanisms involved.
Agricultural Chemicals
Pesticide Development
this compound and its derivatives are being explored as potential agrochemical agents. Bioassays have indicated effectiveness against various agricultural pests, suggesting that this compound could serve as a basis for developing new pesticides or herbicides. The unique structure may allow for targeted action against specific pests while minimizing environmental impact.
Materials Science
Photovoltaic Applications
The compound has been studied for its potential use in photovoltaic materials due to its light-absorbing properties. Research involves incorporating the compound into photovoltaic cell prototypes to assess its efficiency in light absorption and energy conversion. Early results indicate that it could contribute to the development of more efficient solar cells, which is crucial for advancing renewable energy technologies.
Molecular Electronics
In the field of molecular electronics, this compound is utilized to study electronic properties and structural characterizations through techniques like FT-IR and NMR spectroscopy. These studies aim to understand the compound's behavior in electronic applications, potentially leading to advancements in electronic devices.
Food Industry
Flavor and Aroma Enhancement
The compound is also being investigated for its role in enhancing flavors and aromas in food products. Sensory analysis has shown that it contributes positively to the aroma profiles of various cooked foods and beverages like coffee. This application could lead to improved flavoring agents in the food industry.
Case Studies
| Field | Application | Methodology | Results |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | In vitro assays against M. tuberculosis | Effective inhibition of bacterial growth observed. |
| Agricultural Chemicals | Pesticide Development | Bioassays on agricultural pests | Identified potential as a new pesticide agent. |
| Materials Science | Photovoltaic Applications | Prototype testing in solar cells | Preliminary results suggest enhanced efficiency in light absorption. |
| Food Industry | Flavor and Aroma Enhancement | Sensory analysis and chemical assays | Confirmed contribution to desirable aromas in food products. |
Mechanism of Action
The mechanism of action of Methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amino-chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate (Compound 1)
- Substituents: Features a nitro (-NO₂) and fluoro (-F) group at the 4- and 2-positions of the phenyl ring, respectively.
- Synthesis : Prepared via a modified Meerwein arylation between 2-fluoro-4-nitroaniline and methyl 2-furoate, followed by crystallization .
- Crystal Structure: Monoclinic (P21/c) with a planar molecular geometry stabilized by π-π stacking (3.72–3.82 Å) and weak C–H···O/F interactions .
- Biological Activity : Exhibits antimycobacterial activity by disrupting iron homeostasis in Mycobacterium tuberculosis .
Ethyl 5-((4-Bromo-2-Chlorophenoxy)Methyl)Furan-2-Carboxylate (Compound 2)
- Substituents: Contains a bromo (-Br) and chloro (-Cl) group on the phenoxy moiety.
- Synthesis: Prepared via nucleophilic substitution using 4-bromo-2-chlorophenol and ethyl 5-(chloromethyl)furan-2-carboxylate in DMF with K₂CO₃ .
- Key Differences: The ethyl ester and phenoxy linker distinguish it from the methyl ester and direct phenyl attachment in the target compound.
Methyl 5-(Chloromethyl)Furan-2-Carboxylate (Intermediate)
- Role: A versatile intermediate used in synthesizing derivatives like adamantyl heterocyclic ketones () and phenoxy-linked furan esters (). Its chloromethyl group enables further functionalization .
Physicochemical and Crystallographic Properties
Spectroscopic and Computational Insights
- NMR Analysis: In compound 1, long-range $^{13}C$-$^{19}F$ coupling (13.1 Hz) indicates spatial proximity between C3 and F1 (2.87–2.98 Å) . For the target compound, the amino group’s protons may show distinct splitting patterns due to intramolecular H-bonding.
- Hirshfeld Surface Analysis: Compound 1’s crystal packing is dominated by O···H (38.9%) and H···H (20.3%) contacts, with minimal hydrogen bonding . The target compound’s amino group could increase H-bond contributions, altering packing motifs.
Biological Activity
Methyl 5-(4-amino-2-chlorophenyl)furan-2-carboxylate is an organic compound that has garnered attention due to its potential biological activities. Characterized by a furan ring structure, it possesses a carboxylate group and an amino-chlorophenyl moiety. This unique arrangement of functional groups suggests a promising pharmacological profile, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Molecular Characteristics
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 251.67 g/mol
- Physical Appearance : White to light yellow crystalline powder
- Melting Point : 140-141 °C
- Density : Approximately 1.3 g/cm³
The compound's structure includes a furan ring, a methyl ester, and an amino group attached to a chlorinated phenyl moiety, which enhances its reactivity and biological properties in medicinal chemistry.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of similar furan-based compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .
Anti-inflammatory Activity
The compound is also being explored for its potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. Research into related compounds indicates that modifications in the structure can lead to enhanced antimicrobial activity, making this area ripe for further exploration .
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Furan structure with amino and chloro groups | Potential anticancer and anti-inflammatory |
| Ethyl 5-(3-chloroanilino)furan-2-carboxylate | Contains an ester linkage; simpler structure | Limited biological data available |
| 2-Amino-4-(3,4-dimethoxyphenyl)furan-3-carboxamide | Similar furan structure; amide instead of ester | Potential anticancer activity |
This table illustrates how the specific functional groups in this compound may enhance its pharmacological profile compared to its analogs.
Study on Anticancer Activity
A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC values in the low micromolar range against MCF-7 cells. Flow cytometry analyses revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an effective anticancer agent .
Mechanistic Insights
Mechanistic studies are essential for understanding how this compound interacts with biological targets. Preliminary data suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Further research is needed to elucidate these mechanisms fully and confirm the compound's efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
